molecular formula C13H12O4S B15537477 Methyl 2-(((4-hydroxyphenyl)thio)methyl)furan-3-carboxylate

Methyl 2-(((4-hydroxyphenyl)thio)methyl)furan-3-carboxylate

Cat. No.: B15537477
M. Wt: 264.30 g/mol
InChI Key: AHVKBKZFKWUWHL-UHFFFAOYSA-N
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Description

Methyl 2-(((4-hydroxyphenyl)thio)methyl)furan-3-carboxylate is a synthetic furan derivative of significant interest in medicinal chemistry and anticancer research. This compound features a hybrid structure combining a methyl furan-3-carboxylate moiety with a 4-hydroxyphenylthio group, a combination designed to exploit the known bioactivity of its constituent parts. Furan-carboxylate esters are widely recognized as key scaffolds and synthetic intermediates in the development of novel therapeutic agents . The 4-hydroxyphenyl group is a prevalent pharmacophore in bioactive molecules, noted for its role in antioxidant properties and as a constituent found in various biological systems . This compound's primary research value lies in its potential as a precursor or active component in the development of new anticancer therapies. Furan derivatives are extensively investigated for their potent antiproliferative activities, with numerous studies establishing their role in inhibiting tubulin polymerization and disrupting cancer cell division . The structural motif of a furan ring linked via a sulfur-containing bridge to an aromatic system is frequently observed in mixed-ligand metal complexes, which are a prominent area of study in bioinorganic chemistry for their enhanced cytotoxic activity and unique mechanisms of action . Researchers are exploring its application in synthesizing novel metal complexes, particularly with transition metals like Mn(II), which have demonstrated promising anticancer activity in preclinical models by inducing apoptosis in lymphoma cells . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H12O4S

Molecular Weight

264.30 g/mol

IUPAC Name

methyl 2-[(4-hydroxyphenyl)sulfanylmethyl]furan-3-carboxylate

InChI

InChI=1S/C13H12O4S/c1-16-13(15)11-6-7-17-12(11)8-18-10-4-2-9(14)3-5-10/h2-7,14H,8H2,1H3

InChI Key

AHVKBKZFKWUWHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC=C1)CSC2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Ring Key Substituents Functional Groups Potential Applications
Methyl 2-(((4-hydroxyphenyl)thio)methyl)furan-3-carboxylate Furan 4-Hydroxyphenylthio, methyl ester Ester, thioether, hydroxyl Drug intermediates, H-bond donors
Ethyl 2-amino-4-methylthiophene-3-carboxylate () Thiophene Amino, methyl, ethyl ester Ester, amine Organic synthesis, ligands
Methyl 3-amino-4-methylthiophene-2-carboxylate () Thiophene Amino, methyl, methyl ester Ester, amine Polymer precursors
Ethyl 2-{[(2-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate () Thiophene 4-Methylphenyl, phenoxyacetyl, ethyl ester Ester, amide, aryl Agrochemicals, materials

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(((4-hydroxyphenyl)thio)methyl)furan-3-carboxylate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example:
  • Step 1 : Introduce the thioether group via reaction of 4-hydroxythiophenol with a methylene halide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Attach the furan-3-carboxylate moiety using esterification or alkylation, requiring strict temperature control (60–80°C) and anhydrous solvents (e.g., THF or DCM) to avoid side reactions .
  • Critical factors : Reaction pH (neutral to slightly basic), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • IR spectroscopy : Confirm functional groups like the ester carbonyl (~1700 cm⁻¹), hydroxyl (~3200–3500 cm⁻¹), and thioether (C-S stretch, ~600–700 cm⁻¹) .
  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methylene protons at δ 3.5–4.5 ppm) and ester carbonyl carbons (~165–170 ppm) .
  • UV-Vis : Detect conjugation between the furan and hydroxyphenyl groups (λmax ~250–300 nm) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous thiophene/furan derivatives?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing the hydroxyphenyl group with halogenated analogs) to isolate bioactivity drivers .
  • Meta-analysis : Compare datasets from multiple sources, focusing on assay conditions (e.g., pH, cell line variability) that may explain discrepancies .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins and validate with experimental IC₅₀ values .

Q. What strategies optimize regioselectivity during functionalization of the furan ring in this compound?

  • Methodological Answer :
  • Directing groups : Introduce temporary protecting groups (e.g., Boc on the hydroxyphenyl moiety) to steer electrophilic substitution to the furan’s C5 position .
  • Catalytic control : Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at specific sites .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at electron-rich positions .

Q. How does the hydroxyphenylthio group influence the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Hydrolytic stability : Perform accelerated degradation studies in PBS (pH 7.4, 37°C) with HPLC monitoring to track ester hydrolysis .
  • Oxidative resistance : Expose to H₂O₂ or liver microsomes to assess thioether oxidation to sulfoxide/sulfone derivatives .
  • Light sensitivity : Conduct UV stability tests (λ = 254 nm) to evaluate photodegradation pathways .

Q. What in silico tools are effective for predicting its pharmacokinetic properties and toxicity?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or ADMETlab to estimate logP, bioavailability, and CYP450 interactions .
  • Toxicity profiling : Apply ProTox-II for acute toxicity (LD₅₀) and organ-specific risks .
  • Metabolite prediction : GLORY or Meteor Nexus to identify potential Phase I/II metabolites .

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